molecular formula C9H13N2+ B12532131 2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium CAS No. 739302-05-7

2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium

Cat. No.: B12532131
CAS No.: 739302-05-7
M. Wt: 149.21 g/mol
InChI Key: VSJKGWNZJOGGMH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is used primarily as an n-type dopant in various electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium typically involves organic synthesis techniques. One common method is the reaction of benzimidazole with appropriate methylating agents such as iodomethane . This process may involve multiple steps, including nucleophilic addition and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its strong electron-donating properties. It acts as an n-type dopant, enhancing the conductivity of the materials it is incorporated into. The molecular targets and pathways involved include the π-conjugated systems in organic semiconductors, where it facilitates charge transfer and improves electronic performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium is unique due to its strong electron-donating properties and its stability in various processing solvents. This makes it particularly effective as an n-type dopant in organic semiconductors, where it enhances conductivity and overall device performance .

Properties

CAS No.

739302-05-7

Molecular Formula

C9H13N2+

Molecular Weight

149.21 g/mol

IUPAC Name

2,3-dimethyl-1,2-dihydrobenzimidazol-1-ium

InChI

InChI=1S/C9H12N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-7,10H,1-2H3/p+1

InChI Key

VSJKGWNZJOGGMH-UHFFFAOYSA-O

Canonical SMILES

CC1[NH2+]C2=CC=CC=C2N1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.